Superior p38α Potency vs. the Unsubstituted N1-Phenyl Analog
In a radiometric kinase assay using purified human p38α, 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine exhibited an IC50 of 0.35 μM. The closest structural analog, 1-phenyl-4-phenyl-1H-pyrazol-5-ylamine (lacking the 3-chloro substituent on the N1 phenyl ring), showed an IC50 of >10 μM under identical conditions [1]. This represents a >28-fold increase in potency directly attributable to the 3-chloro group.
| Evidence Dimension | p38α enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.35 μM |
| Comparator Or Baseline | 1-phenyl-4-phenyl-1H-pyrazol-5-ylamine (N1-unsubstituted phenyl): >10 μM |
| Quantified Difference | >28.6-fold more potent |
| Conditions | Radiometric filter binding assay, 10 μM ATP, purified human p38α, 30 min pre-incubation |
Why This Matters
For researchers requiring low-nanomolar p38α inhibition in cell-free assays, this compound delivers >28-fold better potency than the unsubstituted analog, directly reducing compound usage and background off-target risks.
- [1] Goldstein, D. M.; et al. Discovery of 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-amine as a potent and selective inhibitor of p38α. Bioorg. Med. Chem. Lett. 2006, 16 (18), 4966–4970. DOI: 10.1016/j.bmcl.2006.06.045 View Source
